1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Properties
IUPAC Name |
6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMFTTVKQZHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-2-sulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently subjected to cyclization reactions with triazolo and pyridazin derivatives under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies related to cellular signaling pathways and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
AZD5153 [(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one]
- Structural Differences : AZD5153 replaces the naphthalene sulfonyl group with a methoxy-substituted triazolopyridazine linked to a piperidine-piperazine bivalent scaffold.
- Biological Activity : AZD5153 is a potent bivalent BET bromodomain inhibitor (IC₅₀ = 5 nM for BRD4), leveraging its triazolopyridazine moiety for high-affinity binding .
- Pharmacokinetics : The methoxy group in AZD5153 improves solubility compared to bulkier sulfonamides.
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride
- Structural Differences : Lacks the naphthalene sulfonyl group but shares the triazolopyridazine-piperazine core.
- Properties : The dihydrochloride salt enhances aqueous solubility (Molecular Formula: C₁₀H₁₆Cl₂N₆; MW: 315.19) .
Sulfonamide-Functionalized Piperazine Derivatives
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine
- Structural Differences : Contains a naphthalene sulfonyl group but replaces triazolopyridazine with a cinnamyl substituent.
Piperazine Sulfonamides from
| Compound | Substituents (R) | Elemental Analysis (C/H/N/O) | Biological Notes |
|---|---|---|---|
| 3b | p-Tolyl, trifluoromethyl | C-58.61%, H-4.66%, N-17.99% | Moderate kinase inhibition |
| 3e | 4-Trifluoromethylphenyl | C-59.55%, H-5.00%, N-17.36% | Enhanced cytotoxicity |
| 3f | 2,5-Dichlorophenyl | C-56.45%, H-4.74%, N-17.32% | High Cl content improves stability |
Comparison : The target compound’s triazolopyridazine moiety likely confers superior binding specificity compared to imidazo[1,2-b]pyridazine derivatives in .
Triazolopyridazine Derivatives with Diverse Substituents
- Compound 7 : N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Activity : Indole substituents enhance blood-brain barrier penetration.
- Compound 24 : 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
- Activity : Carboxylic acid group improves solubility but reduces cell permeability.
Key Difference : The target compound’s naphthalene sulfonyl group provides distinct hydrophobic interactions absent in these analogs.
Biological Activity
The compound 1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a piperazine core linked to a naphthalene sulfonyl group and a triazolo-pyridazine moiety. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Naphthalene Sulfonyl Group | A polycyclic aromatic hydrocarbon contributing to lipophilicity and biological activity. |
| Triazolo-Pyridazine | A bicyclic structure that enhances pharmacological properties. |
Anticancer Activity
Recent studies have highlighted the potential of this compound in the field of oncology. For instance, research indicates that derivatives of naphthalene-substituted triazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other solid tumors.
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. In vitro assays demonstrated that treatment with 1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine led to increased levels of apoptotic markers in treated cells .
- Case Study : In one study, the compound was tested against MDA-MB-231 cells, showing an IC50 value in the low micromolar range (1–5 μM), indicating potent anticancer activity . Additionally, in vivo studies demonstrated significant tumor growth suppression in murine models when administered at doses of 20 mg/kg .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Preliminary investigations suggest that it has inhibitory effects against various bacterial strains.
- Research Findings : A study evaluating related compounds noted significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL . This suggests that modifications to the core structure can enhance antibacterial efficacy.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Modifications to the naphthalene sulfonyl group and variations in the piperazine core have been explored to enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Naphthalene Substitution | Increased lipophilicity and cellular uptake. |
| Triazole Variants | Enhanced interaction with biological targets leading to improved anticancer activity. |
Toxicity Profile
Acute toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 20 mg/kg, suggesting a favorable safety profile for further development .
Q & A
Q. Basic Research Focus: Structural Confirmation
- NMR Spectroscopy : ¹H/¹³C NMR resolves the naphthalene sulfonyl group (aromatic protons at δ 7.5–8.5 ppm) and piperazine/triazolopyridazine protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 452.1) and fragmentation patterns .
- X-ray Crystallography : Determines 3D conformation, particularly for studying binding interactions with biological targets .
What in vitro assays are recommended for initial biological screening?
Q. Basic Research Focus: Biological Activity Profiling
- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDK8) with ATP-competitive luminescence assays to measure IC₅₀ values. reports IC₅₀ values <100 nM for related triazolopyridazines .
- Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT or CellTiter-Glo .
- Solubility Testing : Kinetic solubility in PBS (pH 7.4) predicts bioavailability. Poor solubility (<10 µM) may necessitate formulation adjustments .
How can researchers optimize solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus: Pharmacokinetic Optimization
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to the piperazine or naphthalene moieties. demonstrates improved solubility with 2-hydroxyethyl substitutions .
- Prodrug Strategies : Esterification of sulfonamide groups enhances permeability, with enzymatic cleavage in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life .
How should discrepancies in reported biological activities be resolved?
Q. Advanced Research Focus: Data Contradiction Analysis
- Assay Conditions : Variability in ATP concentrations (e.g., 1 µM vs. 10 µM) can alter IC₅₀ values. Standardize protocols per guidelines .
- Protein Binding : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .
- Cell Line Heterogeneity : Validate target expression (e.g., CDK8 via Western blot) before testing .
What strategies elucidate the compound’s mechanism of action?
Q. Advanced Research Focus: Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinases (e.g., KD values for CDK8) .
- Crystallography : Co-crystallize with CDK8/cyclin C to identify binding pockets and hydrogen-bonding interactions .
- CRISPR Knockdown : Silence CDK8 in cell lines to confirm on-target effects (e.g., reduced phospho-STAT1 levels) .
How can structure-activity relationship (SAR) studies guide analog design?
Q. Advanced Research Focus: Medicinal Chemistry Optimization
- Triazolopyridazine Modifications : Replace the pyridazine ring with pyrazine (as in ) to enhance selectivity for c-Met over VEGFR2 .
- Sulfonamide Variations : Substitute naphthalene with quinoline (logP reduction from 3.2 to 2.1) to improve solubility .
- Piperazine Substitutions : Introduce sp³-hybridized carbons (e.g., morpholine) to reduce hERG channel liability .
What approaches ensure selectivity against off-target kinases?
Q. Advanced Research Focus: Selectivity Profiling
- Kinome-Wide Screening : Use panels (e.g., Eurofins KinaseProfiler) to assess inhibition of 400+ kinases at 1 µM .
- Computational Docking : Model interactions with kinase ATP pockets (e.g., Schrödinger Glide) to predict selectivity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cells by measuring thermal stabilization of CDK8 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
